molecular formula C22H18F3N3O4S B11574980 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide

Cat. No.: B11574980
M. Wt: 477.5 g/mol
InChI Key: LJWOVRMSFDAHKN-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxole ring, a trifluoromethyl group, a pyrimidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Construction of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable diamine and a diketone.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the propanamide backbone through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of suitable catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Halogenated derivatives and substituted benzodioxole or pyrimidine compounds.

Scientific Research Applications

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a precursor for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-HYDROXYPHENYL)PROPANAMIDE
  • 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)PROPANAMIDE

Uniqueness

The uniqueness of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the benzodioxole ring contributes to its potential biological activity.

Properties

Molecular Formula

C22H18F3N3O4S

Molecular Weight

477.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C22H18F3N3O4S/c1-30-15-5-3-14(4-6-15)26-20(29)8-9-33-21-27-16(11-19(28-21)22(23,24)25)13-2-7-17-18(10-13)32-12-31-17/h2-7,10-11H,8-9,12H2,1H3,(H,26,29)

InChI Key

LJWOVRMSFDAHKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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